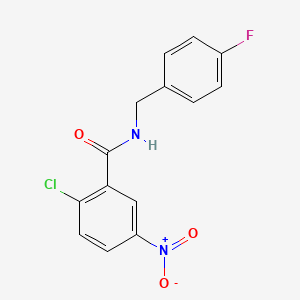
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide, also known as CFN-001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFN-001 belongs to the class of N-benzylideneaniline derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anticancer activities through the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, and the phosphorylation of extracellular signal-regulated kinase (ERK), a key regulator of the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, this compound has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC). This compound has also been shown to exhibit potent anti-inflammatory and anticancer activities at relatively low concentrations. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, especially in the presence of light and moisture. This compound is also insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has shown great potential for the development of new anti-inflammatory and anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo. Future studies should also focus on the development of new synthetic methods for this compound and its analogs, which may exhibit improved pharmacological properties. Finally, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Synthesemethoden
The synthesis of 2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide involves a multistep process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluorobenzylamine to obtain the corresponding amide. The amide is further reacted with 2-hydroxybenzaldehyde to obtain the final product, this compound. The overall yield of the synthesis is approximately 45%.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-fluorobenzyl)-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anti-inflammatory and anticancer activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-13-6-5-11(18(20)21)7-12(13)14(19)17-8-9-1-3-10(16)4-2-9/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMKVCNWPHLKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

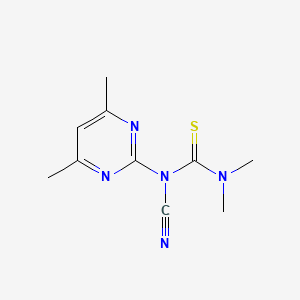


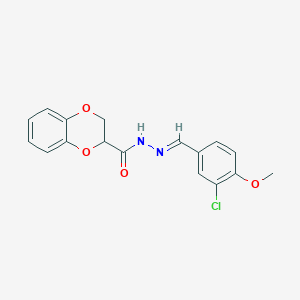
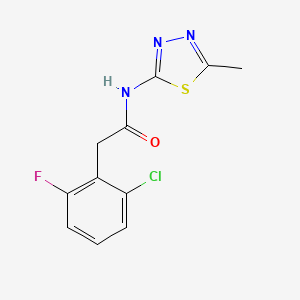
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
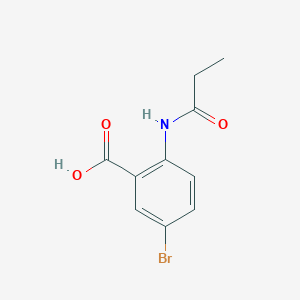
![methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)


![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)